Momelotinib dihydrochloride is a pharmaceutical compound primarily utilized in the treatment of myelofibrosis, a hematological malignancy characterized by abnormal blood cell proliferation and fibrosis of the bone marrow. It belongs to the class of Janus kinase inhibitors, which are designed to interfere with the signaling pathways mediated by Janus kinases. This mechanism is crucial as dysregulated JAK signaling is implicated in various hematological disorders, including myelofibrosis, where it contributes to anemia and other related symptoms .
Momelotinib dihydrochloride is classified as an anticancer agent, specifically targeting Janus kinase 1 and 2, which play significant roles in hematopoiesis and inflammatory responses. The compound is available in various dosages, primarily as oral tablets (100 mg, 150 mg, and 200 mg) for adult patients suffering from intermediate or high-risk myelofibrosis .
The synthesis of momelotinib dihydrochloride has been the subject of several studies aiming to improve efficiency and yield. A notable method involves a nucleophilic addition reaction between specific starting materials, leading to the formation of the desired compound .
Recent advancements have introduced deuterated forms of momelotinib, which may enhance metabolic properties without compromising efficacy .
Momelotinib dihydrochloride has a complex molecular structure characterized by multiple functional groups that contribute to its pharmacological activity.
The chemical reactivity of momelotinib dihydrochloride is essential for its therapeutic action.
These reactions are critical for alleviating anemia associated with myelofibrosis by promoting red blood cell production.
The mechanism through which momelotinib dihydrochloride exerts its effects involves several biochemical pathways.
This dual action helps mitigate symptoms of anemia while controlling abnormal cell proliferation.
Momelotinib dihydrochloride exhibits distinct physical and chemical properties that influence its formulation and stability.
These properties are crucial for ensuring the compound's efficacy and safety during clinical use.
Momelotinib dihydrochloride is primarily used in clinical settings for treating myelofibrosis. Its applications extend beyond this primary indication due to its mechanism of action:
Momelotinib dihydrochloride is a hydrochloride salt form of the small molecule JAK1/JAK2 inhibitor momelotinib. Its systematic IUPAC name is N-(cyanomethyl)-4-(2-{[4-(morpholin-4-yl)phenyl]amino}pyrimidin-4-yl)benzamide dihydrochloride. The molecular formula is C₂₃H₂₄Cl₂N₆O₂, with an average molecular mass of 505.38 g/mol [1] [4]. The free base (C₂₃H₂₂N₆O₂) undergoes protonation at the pyrimidine nitrogen and benzamide carbonyl, forming a stable dihydrochloride salt that enhances aqueous solubility and crystallinity [8].
Key physicochemical parameters include:
Table 1: Physicochemical Properties of Momelotinib Dihydrochloride
Property | Value/Description |
---|---|
Molecular Formula | C₂₃H₂₄Cl₂N₆O₂ |
Molar Mass | 505.38 g/mol |
Solubility (Water) | ≥5 mg/mL (pH-dependent) |
Crystal System | Monoclinic (hydrate form confirmed) |
logP (Predicted) | 2.7 |
Hydrogen Bond Acceptors | 7 |
Hydrogen Bond Donors | 2 (in free base) + 2 HCl |
The synthetic route to momelotinib dihydrochloride involves sequential coupling reactions, followed by salt formation [5] [8]:
Reaction: MOME-001 + MOME-002 → MOME-003 Catalyst: Pd(PPh₃)₄ Solvent: Dioxane/H₂O Yield: 85–92%
Buchwald-Hartwig Amination:MOME-003 couples with 4-(4-morpholinyl)aniline using p-toluenesulfonic acid (TsOH) as a catalyst, forming the free base MOME-005 [5].
Hydrolysis and Amidation:Ester hydrolysis of MOME-005 with LiOH yields carboxylic acid MOME-006, followed by amidation with 2-aminoacetonitrile hydrochloride to form momelotinib free base [5].
Salt Formation:The free base is dissolved in HCl-saturated ethyl acetate or methanol to precipitate momelotinib dihydrochloride. Hydrate forms (e.g., monohydrate) crystallize from water/methanol mixtures [4] [8].
Optimization Strategies:
Table 2: Key Synthetic Steps and Conditions
Intermediate | Reaction | Conditions | Yield |
---|---|---|---|
MOME-003 | Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, Dioxane/H₂O | 85–92% |
MOME-005 | Amination | TsOH, Toluene, Reflux | 78–85% |
Momelotinib HCl | Salt Formation | HCl/EtOAc, Crystallization | 95% |
Crystallography:Momelotinib dihydrochloride monohydrate (C₂₃H₂₆Cl₂N₆O₃) crystallizes in a monoclinic system with space group P2₁/c. X-ray powder diffraction (XRPD) shows characteristic peaks at 2θ = 7.8°, 15.4°, and 23.2° [8]. The monohydrate form exhibits higher stability than anhydrous forms due to a stabilized crystal lattice via water-mediated hydrogen bonding [4] [8].
Spectroscopy:
Table 3: Spectroscopic and Crystallographic Signatures
Technique | Key Features |
---|---|
XRPD | Peaks at 2θ: 7.8°, 15.4°, 23.2° (monohydrate form) |
DSC/TGA | Endotherm at 215°C (dehydration); 15% weight loss at 150°C (hydrate) |
¹H NMR | δ 10.75 (amide proton); δ 4.05 (cyanomethyl group) |
FTIR | 2,200 cm⁻¹ (sharp nitrile stretch); 1,650 cm⁻¹ (amide I band) |
Thermal Stability:Differential scanning calorimetry (DSC) shows an endothermic peak at 215°C (decomposition). Thermogravimetric analysis (TGA) indicates <0.5% weight loss below 150°C, confirming the absence of volatile solvents in the crystal lattice [8].
Solution Stability:
Photostability:Exposure to UV light (300–400 nm) causes nitrile cyclization to quinazolinone derivatives. Solutions require light-resistant packaging [8].
Table 4: Degradation Products and Conditions
Stress Condition | Degradation Product | Mechanism |
---|---|---|
Acidic (pH 2, 70°C) | Hydrolyzed benzamide acid | Amide hydrolysis |
Alkaline (pH 10) | 4-(2-Aminopyrimidin-4-yl)benzoic acid | Nitrile hydrolysis + deamination |
Oxidative (H₂O₂) | Aniline N-oxide | Morpholine oxidation |
Photolytic (UV) | Quinazolinone derivative | Nitrile cyclization |
Stabilization Strategies:
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7